molecular formula C24H30N4O3 B2668908 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 2034542-98-6

1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Cat. No.: B2668908
CAS No.: 2034542-98-6
M. Wt: 422.529
InChI Key: AVAVQVHAPUUHBJ-UHFFFAOYSA-N
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Description

1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the phenyloxane and pyrazolo[1,5-a]pyridine moieties, followed by their coupling with piperazine.

    Preparation of Phenyloxane-4-carbonyl Chloride: This step involves the reaction of phenyloxane with thionyl chloride under reflux conditions to form phenyloxane-4-carbonyl chloride.

    Synthesis of Pyrazolo[1,5-a]pyridine-2-carbonyl Chloride: This intermediate is prepared by reacting pyrazolo[1,5-a]pyridine with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

    Coupling Reaction: The final step involves the reaction of phenyloxane-4-carbonyl chloride and pyrazolo[1,5-a]pyridine-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperidine
  • 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}morpholine

Uniqueness

1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c29-22(21-18-20-8-4-5-11-28(20)25-21)26-12-14-27(15-13-26)23(30)24(9-16-31-17-10-24)19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVQVHAPUUHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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